molecular formula C7H14N2 B3031364 2-Amino-2,4-dimethylpentanenitrile CAS No. 26842-43-3

2-Amino-2,4-dimethylpentanenitrile

Cat. No. B3031364
CAS RN: 26842-43-3
M. Wt: 126.2 g/mol
InChI Key: PRTTZMKZMXANFG-UHFFFAOYSA-N
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Description

2-Amino-2,4-dimethylpentanenitrile is a type of aminonitrile, a compound that contains both an amino group and a nitrile group. Aminonitriles are important intermediates in organic synthesis due to their versatility in chemical reactions. They can be used to synthesize a variety of optically active compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Synthesis Analysis

The synthesis of optically active aminonitriles can be achieved from ketones, amino-dioxanes, and hydrocyanic acid. In one study, the optically active crystalline aminonitriles were obtained using this method, which involves the creation of new centers of chirality . This process is significant as it allows for the production of compounds with specific optical activities, which can be essential for the activity of certain drugs.

Molecular Structure Analysis

The molecular structure of aminonitriles can be characterized by various analytical techniques. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was determined using single-crystal X-ray diffraction. This compound crystallizes in the triclinic space group and features a dihydropyridine ring and a cyclohexene ring, both adopting sofa conformations . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Aminonitriles can participate in various chemical reactions due to the presence of reactive amino and nitrile groups. The study of their reactivity is important for the synthesis of new organic compounds. For example, the electron-rich reactive sites in aminonitriles are typically located over the nitrogen atoms of the cyanide groups, which can be a focal point for nucleophilic attacks in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminonitriles can be explored through experimental and theoretical methods. Density Functional Theory (DFT) is often used to analyze the electronic properties of these compounds. For instance, the energy band gap of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane was computed to be at -1.800349 eV, indicating lower kinetic stability and higher reactivity. The molecular electrostatic potential map can reveal electron-rich areas, which are indicative of potential reactivity sites . These properties are essential for understanding how aminonitriles will behave in different environments and in chemical reactions.

Scientific Research Applications

  • Alzheimer's Disease Diagnosis :

    • (Shoghi-Jadid et al., 2002) utilized a derivative of 2-Amino-2,4-dimethylpentanenitrile in conjunction with positron emission tomography (PET) to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique offers significant potential in the diagnostic assessment and monitoring of Alzheimer's disease.
  • Astrobiology and Organic Chemistry :

    • The work of (Cronin & Pizzarello, 1997) on meteoritic amino acids, including 2-Amino-2,3-dimethylpentanoic acid, highlights its presence in the Murchison meteorite and its implication in the asymmetric influence on organic chemical evolution before the origin of life.
  • Photophysics and Molecular Dynamics :

    • A study by (Köhn & Hättig, 2004) on 4-(N,N-Dimethyl-amino)benzonitrile, related to 2-Amino-2,4-dimethylpentanenitrile, investigates the excited state structures and electronic decoupling in this molecule. This research provides insight into molecular dynamics and photophysics.
  • Synthesis and Antimicrobial Activities :

    • Research by (Behbehani et al., 2011) demonstrates the use of derivatives of 2-Amino-2,4-dimethylpentanenitrile in synthesizing new compounds with significant antimicrobial activities. This work contributes to the development of novel antimicrobial agents.
  • Catalysis and Synthetic Chemistry :

    • A study by (He et al., 2014) shows an efficient approach for synthesizing functionalized compounds using malononitrile, a compound related to 2-Amino-2,4-dimethylpentanenitrile, offering advancements in catalysis and synthetic chemistry.
  • DNA Structure and Dynamics :

    • Research by (Rachofsky et al., 2001) on 2-Aminopurine, an analog of adenine and structurally related to 2-Amino-2,4-dimethylpentanenitrile, provides insights into DNA structure and dynamics. This work is crucial for understanding protein-induced conformational changes in DNA.
  • Green Chemistry :

    • (Shirini & Daneshvar, 2016) demonstrate the use of taurine, a semi-essential amino acid, as a green bio-organic catalyst for promoting organic reactions with malononitrile. This research is a significant contribution to green chemistry.

Safety And Hazards

2-Amino-2,4-dimethylpentanenitrile is toxic by ingestion, inhalation, and skin absorption . It produces toxic fumes during combustion .

properties

IUPAC Name

2-amino-2,4-dimethylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2/c1-6(2)4-7(3,9)5-8/h6H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRTTZMKZMXANFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CC(C)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE
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DSSTOX Substance ID

DTXSID7044899
Record name 2-Amino-2,4-dimethylpentanenitrile
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Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-2,4-dimethyl-pentane nitrile appears as a clear red liquid with an ammonia-like odor. Less dense than water and insoluble in water. Toxic by ingestion, inhalation and skin absorption. Produces toxic fumes during combustion., Liquid
Record name 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE
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Record name Pentanenitrile, 2-amino-2,4-dimethyl-
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Product Name

2-Amino-2,4-dimethylpentanenitrile

CAS RN

26842-43-3
Record name 2-AMINO-2,4-DIMETHYL-PENTANE NITRILE
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Record name 2-Amino-2,4-dimethylpentanenitrile
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Record name 2-Amino-2,4-dimethylpentanenitrile
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Record name Pentanenitrile, 2-amino-2,4-dimethyl-
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Record name 2-Amino-2,4-dimethylpentanenitrile
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Record name 2-amino-2,4-dimethylvaleronitrile
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Record name 2-AMINO-2,4-DIMETHYLPENTANENITRILE
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Synthesis routes and methods

Procedure details

To a 1-liter autoclave were added 7 moles of ammonia and then 3.5 moles of 90%-pure 2-hydroxy-2,4-dimethylpentanonitrile, and the mixture was reacted at 27° C. for 10 hours at a rate of 300 r.p.m. Thus, 2-amino-2,4-dimethylpentanonitrile was synthesized. After reaction, the reaction mixture was taken out of the autoclave, and 44 g of the water phase was separated. The residue was distilled in a wetted wall tower under the following conditions: Temperature of the heating portion 25° C.; pressure 30 mmHg; and residence time in the heating portion 1 minute or less. Low-boiling compounds were thus distilled off and purified 2-amino-2,4-dimethylpentanonitrile was withdrawn from the bottom. The yield of the purified product was 90.0 mole % based on cyanohydrin. This purified product contained 0.5% by weight of ammonia and 0.8% by weight of hydrogen cyanide, and its purity was 90%.
Quantity
7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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